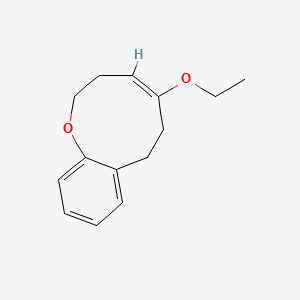

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)

CAS No.:

Cat. No.: VC18532638

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O2 |

|---|---|

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |

| Standard InChI | InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+ |

| Standard InChI Key | QDZYEPSZSVBVTR-NTUHNPAUSA-N |

| Isomeric SMILES | CCO/C/1=C/CCOC2=CC=CC=C2CC1 |

| Canonical SMILES | CCOC1=CCCOC2=CC=CC=C2CC1 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine, reflects its fused bicyclic system comprising a benzene ring and a partially saturated oxazine moiety. Key structural features include:

-

Ethoxy group (-OCH₂CH₃) at position 5, which influences electronic properties and reactivity.

-

Tetrahydro-2,3,6,7-hydrogenation reducing ring strain and enhancing stability.

-

(4E) stereochemistry, indicating the spatial arrangement of substituents around the double bond.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 346620-79-9 |

| IUPAC Name | (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |

| SMILES | CCOC1=CCCOC2=CC=CC=C2CC1 |

| InChI Key | QDZYEPSZSVBVTR-NTUHNPAUSA-N |

The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution reactions to specific positions on the aromatic ring. The tetrahydro configuration introduces conformational flexibility, enabling interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) involves multi-step organic reactions, typically starting with condensation between carvone and phenolic derivatives under acidic conditions . A representative pathway includes:

-

Condensation: Carvone reacts with olivetol (a dihydroxybenzene derivative) in the presence of phosphorus oxychloride to form a bicyclic ketone intermediate.

-

Reduction: The ketone intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

-

Functionalization: Etherification with ethyl bromide introduces the ethoxy group at position 5.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): Used to confirm regioselectivity and stereochemistry. For example, the ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm).

-

High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by separating synthetic byproducts.

-

Mass Spectrometry: Molecular ion peak at m/z 218.29 confirms the molecular weight.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its ethoxy group and unsaturated oxazine ring:

-

Nucleophilic Substitution: The ethoxy group can act as a leaving group in SN2 reactions, enabling substitution with amines or thiols.

-

Electrophilic Aromatic Substitution (EAS): Electron-rich aromatic ring undergoes nitration or sulfonation at positions ortho and para to the ethoxy group.

-

Hydrogenation: Further saturation of the oxazine ring is achievable via catalytic hydrogenation, altering physicochemical properties .

Table 2: Comparative Reactivity of Benzoxonin Derivatives

| Derivative | Reactivity Profile | Key Reactions |

|---|---|---|

| 1-Benzoxonin (Parent) | Moderate EAS activity | Nitration, sulfonation |

| 5-Methoxy analog | Enhanced electron density | Faster halogenation |

| Fully saturated analog | Reduced ring strain | Resistant to oxidation |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing sEH inhibitors. For example, replacing the ethoxy group with a trifluoromethyl moiety improved metabolic stability in microsomal assays (t₁/₂ > 60 minutes vs. 12 minutes for ethoxy) .

Chemical Probes

Comparison with Structurally Related Compounds

Table 3: Structural and Functional Comparison

The benzoxonin core offers a balance between rigidity and flexibility, making it superior to simpler phenolics in target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume